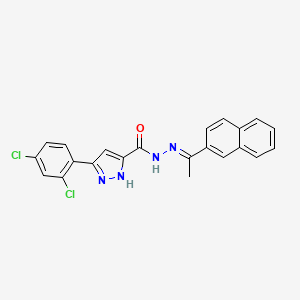![molecular formula C23H17ClN4O B11991127 3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry
準備方法
The synthesis of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 4-chlorobenzaldehyde under reflux conditions in ethanol . The reaction is facilitated by the presence of an acid catalyst, such as glacial acetic acid. The product is then purified through recrystallization from ethanol.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature and solvent choice, can be optimized for larger-scale production.
化学反応の分析
3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives.
科学的研究の応用
3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is investigated for its ability to inhibit enzyme activity and interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing its biological activity . The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar compounds to 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones derived from biphenyl-4-carbohydrazide, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific chlorophenyl substitution, which may confer distinct properties and applications.
特性
分子式 |
C23H17ClN4O |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17ClN4O/c24-20-12-6-16(7-13-20)15-25-28-23(29)22-14-21(26-27-22)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-15H,(H,26,27)(H,28,29)/b25-15+ |
InChIキー |
AXCFVGJCCQLABS-MFKUBSTISA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)
![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)

![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide](/img/structure/B11991077.png)
![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)

![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
